molecular formula C19H20N2O3 B12457566 N-(2,6-dimethylphenyl)-2-(4-hydroxyphenyl)-2-(2-oxoazetidin-1-yl)acetamide

N-(2,6-dimethylphenyl)-2-(4-hydroxyphenyl)-2-(2-oxoazetidin-1-yl)acetamide

Cat. No.: B12457566
M. Wt: 324.4 g/mol
InChI Key: BQYTUAUUTBPQGA-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(4-hydroxyphenyl)-2-(2-oxoazetidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that are known for their biological activity and are often used in medicinal chemistry for the development of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-(4-hydroxyphenyl)-2-(2-oxoazetidin-1-yl)acetamide typically involves the following steps:

    Formation of the Azetidinone Ring: This can be achieved through the cyclization of a suitable β-lactam precursor.

    Substitution Reactions: Introduction of the 2,6-dimethylphenyl and 4-hydroxyphenyl groups can be done through nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the azetidinone ring to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Where the reactions are carried out in large reactors with controlled temperature and pressure conditions.

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the azetidinone ring, potentially opening the ring and forming amines.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its azetidinone core which is known for its pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(4-hydroxyphenyl)-2-(2-oxoazetidin-1-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that the compound binds to, affecting their activity.

    Pathways Involved: The compound may interfere with metabolic pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Another β-lactam compound with a similar azetidinone ring structure.

    Cephalosporins: A class of antibiotics that also contain a β-lactam ring.

    Carbapenems: Broad-spectrum antibiotics with a β-lactam core.

Uniqueness

N-(2,6-dimethylphenyl)-2-(4-hydroxyphenyl)-2-(2-oxoazetidin-1-yl)acetamide is unique due to its specific substitution pattern and potential biological activity, which may differ from other β-lactam compounds.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(4-hydroxyphenyl)-2-(2-oxoazetidin-1-yl)acetamide

InChI

InChI=1S/C19H20N2O3/c1-12-4-3-5-13(2)17(12)20-19(24)18(21-11-10-16(21)23)14-6-8-15(22)9-7-14/h3-9,18,22H,10-11H2,1-2H3,(H,20,24)

InChI Key

BQYTUAUUTBPQGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC=C(C=C2)O)N3CCC3=O

Origin of Product

United States

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